Enhanced Thermal Stability and Structural Rigidity Versus the Parent 3-Hydroxyisoindolin-1-one Scaffold
CAS 65020-18-0 exhibits substantially higher boiling point (574.2 °C at 760 mmHg) and density (1.367 g cm⁻³) compared to the parent 3-hydroxyisoindolin-1-one (CAS 26486-93-1), which has a boiling point of 439.4 °C and density of 1.38 g cm⁻³ . The ~135 °C increase in boiling point and altered density reflect the greater molecular weight and extended aromatic surface introduced by the indole-ethyl substituent. These differences have practical implications for chromatographic purification, storage under elevated temperatures, and formulation development requiring thermal stress tolerance.
| Evidence Dimension | Boiling point and density comparison with parent scaffold |
|---|---|
| Target Compound Data | Boiling point = 574.2 °C (760 mmHg); Density = 1.367 g cm⁻³ |
| Comparator Or Baseline | 3-Hydroxy-2,3-dihydroisoindol-1-one (CAS 26486-93-1): Boiling point = 439.4 °C (760 mmHg); Density = 1.38 g cm⁻³ |
| Quantified Difference | ∆Boiling point ≈ +135 °C; ∆Density ≈ -0.013 g cm⁻³ |
| Conditions | Standard physicochemical measurements; data sourced from ChemSrc and vendor certificates of analysis. |
Why This Matters
Procurement decisions for high-temperature synthesis or long-term storage stability require explicit boiling-point and density data; CAS 65020-18-0 offers markedly different thermal and physical handling properties than the unsubstituted parent.
